5-Methoxy-2-methyl-4H-chromen-4-one: Structural Properties, Synthesis, and Pharmacological Potential
Executive Summary 5-Methoxy-2-methyl-4H-chromen-4-one (commonly known as 5-methoxy-2-methylchromone) is a highly versatile oxygen-containing heterocyclic compound. The chromone (benzopyran-4-one) scaffold is a privileged...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-2-methyl-4H-chromen-4-one (commonly known as 5-methoxy-2-methylchromone) is a highly versatile oxygen-containing heterocyclic compound. The chromone (benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous flavonoids and naturally occurring bioactive metabolites. This specific derivative, characterized by a methyl group at the C-2 position and a methoxy group at the C-5 position, serves as a critical synthetic intermediate and a basal pharmacophore. It has been extensively utilized in the structural design of potential HIV-1 protease inhibitors, gastroprotective agents, and anti-inflammatory drugs[1].
Physicochemical Properties & Structural Identity
The structural identity of 5-methoxy-2-methylchromone is defined by its rigid planar benzopyran-4-one ring, which facilitates strong interactions with various biological targets via hydrogen bonding and
π−π
stacking.
The synthesis of 5-methoxy-2-methylchromone requires a regioselective approach due to the unique electronic environment of the chromone core. The standard laboratory protocol utilizes a two-step sequence: cyclization followed by selective alkylation.
Protocol: Synthesis and Isolation
Objective: To synthesize the target compound via a self-validating two-step process ensuring regioselectivity.
Causality of Choice: The[3] is chosen because it allows for simultaneous intramolecular cyclization and C-2 functionalization. The high temperature (180°C) drives the formation of the enolate, forcing the ring closure.
Procedure: Reflux the mixture at 180°C for 6 hours. Cool the mixture and treat it with ethanolic HCl to cleave the unstable 3-acetyl byproduct, yielding the intermediate 5-hydroxy-2-methylchromone .
Causality of Choice: The hydroxyl group at C-5 is strongly hydrogen-bonded to the C-4 carbonyl oxygen, rendering it highly resistant to weak bases. Refluxing with K2CO3 in acetone provides the exact thermal energy and basicity required to disrupt this intramolecular H-bond, facilitating the SN2 attack on the methyl iodide.
Procedure: Reflux the reaction mixture for 12 hours. Filter the inorganic salts and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to afford pure 5-methoxy-2-methyl-4H-chromen-4-one.
Synthetic workflow for 5-methoxy-2-methylchromone via Kostanecki-Robinson acetylation.
To ensure the trustworthiness of the synthetic output, the protocol relies on a self-validating NMR feedback loop.
1H NMR (CDCl3): The successful methylation is definitively confirmed by the disappearance of the heavily deshielded phenolic proton (typically appearing around
δ
12.5 ppm due to the strong H-bond with the C-4 carbonyl). Concurrently, the appearance of a sharp 3H singlet at
δ
3.90–4.00 ppm confirms the integration of the methoxy group. The C-2 methyl group appears as a distinct singlet at
δ
2.30 ppm.
Mass Spectrometry (ESI-MS): The structure is further validated by an expected
[M+H]+
peak at m/z 191.2.
The 5-methoxy-2-methylchromone architecture is not just a synthetic curiosity; it is deeply embedded in natural product pharmacology.
Anti-Inflammatory & Gastroprotective Activity: Simple chromone derivatives, including 5-methoxy-2-methylchromone, have been shown to possess notable gastroprotective properties[1]. Furthermore, structurally analogous derivatives like isoeugenin (7-hydroxy-5-methoxy-2-methylchromone), isolated from Imperata cylindrica, exhibit potent anti-inflammatory activity. They act by [4] and drastically downregulating the mRNA expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage RAW264.7 cells.
Enzyme Inhibition (Antidiabetic): The chromone core is a recognized
α
-glucosidase inhibitor. Recent isolations of 5-methoxy-2-methylchromone analogs from the mangrove-derived marine fungus [5] have demonstrated significant
α
-glucosidase inhibitory activity, outperforming standard controls like acarbose. This positions the scaffold as a highly promising lead for managing postprandial hyperglycemia in Type 2 Diabetes.
Pharmacological pathways of 5-methoxy-2-methylchromone derivatives in disease models.
References
Nchinda, A. T. "Chemical Studies of Selected Chromone Derivatives." CORE. [Link]
Naik, R. M., & Thakor, V. M. "Nitration of 5-hydroxy-2-methylchromone." Indian Academy of Sciences.[Link]
Lee, E. J., et al. "Isoeugenin, a novel nitric oxide synthase inhibitor isolated from the rhizomes of Imperata cylindrica." MDPI Molecules.[Link]
Wang, Y., et al. "Marine Fungal Metabolites as Potential Antidiabetic Agents." MDPI Marine Drugs. [Link]
toxicity and safety profile of 5-Methoxy-2-methyl-4H-chromen-4-one in cell lines
An In-Depth Technical Guide to the Cellular Toxicity and Safety Profile of 5-Methoxy-2-methyl-4H-chromen-4-one Introduction: The Chromone Scaffold in Modern Drug Discovery The 4H-chromen-4-one, or chromone, scaffold is a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Cellular Toxicity and Safety Profile of 5-Methoxy-2-methyl-4H-chromen-4-one
Introduction: The Chromone Scaffold in Modern Drug Discovery
The 4H-chromen-4-one, or chromone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds.[1][2] These molecules are recognized for a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antioxidant agents.[3][4][5] 5-Methoxy-2-methyl-4H-chromen-4-one is a specific derivative within this class. As with any potential therapeutic agent, a thorough understanding of its safety and toxicity profile at the cellular level is a non-negotiable prerequisite for further development.
This guide provides an in-depth technical overview of the core methodologies and strategic considerations for evaluating the in vitro toxicity of 5-Methoxy-2-methyl-4H-chromen-4-one. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of the compound's cellular impact.
Part 1: Foundational Principles of In Vitro Cytotoxicity Assessment
Before delving into specific protocols, it is crucial to establish the strategic framework for our investigation. The primary goal of early-stage in vitro toxicology is to answer two fundamental questions: "Is the compound toxic to cells?" and if so, "What is the mechanism of this toxicity?".
The decision to employ a multi-assay, multi-cell line approach is a cornerstone of trustworthy data generation. Cytotoxicity can be cell-type dependent, and a compound may exhibit potent effects against a cancer cell line while sparing normal, healthy cells.[6] Therefore, our experimental design must include a panel of both cancerous and non-cancerous cell lines (e.g., human fibroblasts) to establish a preliminary therapeutic window or selectivity index.[7][8]
Part 2: Primary Cytotoxicity Screening: Quantifying the Impact on Cell Viability
The initial step is to determine the concentration-dependent effect of 5-Methoxy-2-methyl-4H-chromen-4-one on cell viability. This is typically achieved using metabolic assays that measure the overall health of the cell population.
The MTS Assay: A Modern Standard for Viability Testing
The MTS assay is a robust, colorimetric method for assessing cell viability. Its principle is based on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by mitochondrial dehydrogenase enzymes in metabolically active cells.[9] This reduction produces a soluble formazan product, the quantity of which is directly proportional to the number of living cells. This assay is often preferred over its predecessor, the MTT assay, because it eliminates a solubilization step, simplifying the workflow.[9]
Experimental Protocol: MTS Cytotoxicity Assay
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.
Compound Preparation: Prepare a 2x stock concentration series of 5-Methoxy-2-methyl-4H-chromen-4-one in complete culture medium via serial dilution. A vehicle control (e.g., DMSO in medium, at the highest concentration used for the compound) is critical.
Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells. Incubate for a defined period (e.g., 24, 48, or 72 hours), which should be determined based on the expected mechanism and cell doubling time.
MTS Reagent Addition: Add 20 µL of the combined MTS/PMS solution to each well.
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The incubation time should be optimized to yield a strong signal without saturation.
Data Acquisition: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (medium-only wells).
Normalize the data to the vehicle control (set as 100% viability).
Plot the percentage of cell viability against the logarithm of the compound concentration.
Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50%.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different cell lines.
Compound Derivative
Cell Line
Cell Type
IC50 (µM)
5-Methoxy-2-methyl-4H-chromen-4-one
MCF-7
Breast Cancer
Value
5-Methoxy-2-methyl-4H-chromen-4-one
HCT-116
Colon Cancer
Value
5-Methoxy-2-methyl-4H-chromen-4-one
HepG2
Liver Cancer
Value
5-Methoxy-2-methyl-4H-chromen-4-one
BJ
Normal Fibroblast
Value
Note: IC50 values are hypothetical and must be determined experimentally. The inclusion of a normal cell line like BJ is crucial for assessing selectivity.[7]
Part 3: Mechanistic Investigation: Uncovering the Mode of Cell Death
An IC50 value tells us if a compound is toxic, but not how. Understanding the mechanism of cell death is paramount. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is often a preferred mechanism for anticancer agents as it is a controlled process that does not typically elicit an inflammatory response.
Workflow for Mechanistic Elucidation
The following diagram illustrates a logical workflow for moving from primary screening to mechanistic studies.
Caption: Experimental workflow for toxicity assessment.
Executioner Caspase Activity Assay
Apoptosis culminates in the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular substrates and orchestrating the dismantling of the cell.[8] A simple and effective way to measure their activity is through a luminogenic or fluorogenic assay.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Cell Seeding and Treatment: Plate and treat cells in a 96-well, white-walled plate as described for the MTS assay. Include a positive control for apoptosis (e.g., staurosporine).
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Reagent Addition: Add 100 µL of the reagent directly to each well.
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of executioner caspases and suggests an apoptotic mechanism.
Distinguishing Apoptosis and Necrosis via Flow Cytometry
Annexin V/Propidium Iodide (PI) staining is a powerful flow cytometry-based method that provides a more detailed picture of cell death.
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
This dual-staining approach allows for the quantitative differentiation of four cell populations:
Viable Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Necrotic Cells: Annexin V-negative and PI-positive (less common).
An increase in the Annexin V-positive populations following treatment with 5-Methoxy-2-methyl-4H-chromen-4-one would provide strong evidence for an apoptotic mechanism of action.[3]
Potential Signaling Pathways Involved
Chromone derivatives have been shown to interact with various signaling pathways critical for cell survival and proliferation. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[10] Inhibition of this pathway can suppress survival signals and promote apoptosis. Further investigation using techniques like Western blotting to probe the phosphorylation status of key proteins (e.g., Akt, mTOR) could reveal the upstream molecular targets of 5-Methoxy-2-methyl-4H-chromen-4-one.
Caption: Simplified potential apoptotic pathway.
Part 4: Broader Safety Considerations: Genotoxicity and In Silico Profiling
While cytotoxicity is a primary concern, a comprehensive safety profile must also consider the potential for genotoxicity—damage to the cell's genetic material. Standard in vitro assays for this include:
Ames Test: Assesses the mutagenic potential of a compound using bacterial strains.
Comet Assay: Detects DNA strand breaks in individual cells.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling provides valuable predictive data on the compound's likely behavior in a whole organism, helping to identify potential liabilities early in the development process.[7][11]
Conclusion
Evaluating the is a multi-faceted process that requires a systematic and logical approach. It begins with broad screening across multiple cell lines to determine potency (IC50) and selectivity, followed by targeted mechanistic studies to elucidate the mode of action. By integrating data from metabolic, apoptotic, and other safety assays, researchers can build a comprehensive profile of the compound's cellular effects. This rigorous in vitro characterization is the essential foundation upon which all future preclinical and clinical development is built, ensuring that only the most promising and safest candidates advance.
References
Title: Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety.
Source: ResearchGate
URL: [Link]
Title: Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis.
Source: PubMed
URL: [Link]
Title: Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes.
Source: MDPI
URL: [Link]
Title: In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors.
Source: Journal of Applied Pharmaceutical Science
URL: [Link]
Title: Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials.
Source: Frontiers
URL: [Link]
Title: Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials.
Source: PubMed
URL: [Link]
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
Source: ACS Publications
URL: [Link]
Title: Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: 5-Hydroxy-7-methoxy-2-methyl-4H-chromen-4-one from Dysoxylum macrocarpum (Meliaceae).
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials.
Source: ResearchGate
URL: [Link]
Title: Synthesis, cytotoxic activity and structure–activity relationship studies of a new series of phenylaminonaphthoquinones.
Source: Elsevier
URL: [Link]
Title: 5-Hydroxy-7-methoxy-4H-chromen-4-one.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo.
Source: PubMed
URL: [Link]
Title: New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties.
Source: Scirp.org
URL: [Link]
Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Methoxy-2-methyl-4H-chromen-4-one: A Technical Guide
Executive Summary Chromones (4H-chromen-4-ones) are a privileged structural motif in medicinal chemistry, frequently utilized in the development of photoprotective agents, antiviral compounds, and anticancer therapeutics...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chromones (4H-chromen-4-ones) are a privileged structural motif in medicinal chemistry, frequently utilized in the development of photoprotective agents, antiviral compounds, and anticancer therapeutics[1][2]. Specifically, 5-Methoxy-2-methyl-4H-chromen-4-one (5-MMC) serves as a critical synthetic intermediate and a bioactive pharmacophore[3].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 5-MMC. Rather than merely listing steps, this guide elucidates the underlying physical chemistry and crystallographic causality driving each experimental decision.
Chemical Synthesis and High-Purity Crystallization
To achieve diffraction-quality single crystals, the starting material must possess exceptional chemical purity (>99%). The synthesis of 5-MMC is typically achieved via the regioselective
O
-methylation of 5-hydroxy-2-methylchromone[1].
Causality in Reagent Selection
Solvent (DMF): Dimethylformamide is a polar aprotic solvent. It highly solvates the potassium cation (
K+
) but leaves the phenoxide anion "naked." This lack of hydrogen-bonding around the nucleophile drastically lowers the activation energy for the subsequent
SN2
attack on iodomethane.
Base (K₂CO₃): A mild base is strictly required. Stronger bases (like NaOH) can trigger the unwanted base-catalyzed ring-opening of the sensitive
γ
-pyrone ring of the chromone core.
Step-by-Step Synthesis Protocol (Self-Validating)
Preparation: Dissolve 5-hydroxy-2-methylchromone (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv). Stir for 30 minutes at room temperature to ensure complete phenoxide formation. The solution will visibly darken, validating the deprotonation step.
Self-Validation Checkpoint: Stir for 24 hours. Monitor via Thin Layer Chromatography (TLC) using a 2:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the starting material spot (lower
Rf
) is entirely replaced by the 5-MMC spot (higher
Rf
due to loss of the polar hydroxyl group).
Workup: Remove DMF under reduced pressure. Partition the residue between distilled water and ethyl acetate. Extract the aqueous layer three times. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield crude 5-MMC (Typical yield: ~94%)[1].
Protocol: Dissolve the crude 5-MMC in a minimum volume of a hot binary solvent system (e.g., Chloroform/Hexane or pure Ethanol). Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation-inducing dust. Puncture the vial cap with a single needle hole and leave undisturbed at 20°C in a vibration-free environment.
Result: Within 48–72 hours, colorless to pale-yellow needle-like crystals will form.
Workflow for the synthesis and crystallization of 5-methoxy-2-methyl-4H-chromen-4-one.
X-Ray Diffraction Methodology
The structural elucidation of chromone derivatives relies heavily on resolving the crystallographic phase problem[4]. The following workflow ensures high-resolution data collection and accurate structural refinement.
SCXRD Step-by-Step Workflow
Crystal Selection: Under a polarizing stereomicroscope, select a crystal with uniform extinction (indicating a lack of twinning or macroscopic defects). Ideal dimensions are approximately
0.15×0.10×0.05
mm.
Mounting: Coat the crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen polyimide loop.
Data Collection: Transfer the loop to a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo K
α
radiation source (
λ=0.71073
Å).
Causality of Temperature: Data must be collected at 100 K using an Oxford Cryostream. Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening electron density peaks and allowing for the accurate resolution of the methoxy group's torsional angle.
Data Reduction: Integrate the diffraction frames using SAINT software. Apply a multi-scan absorption correction using SADABS to account for the differential absorption of X-rays through varying crystal thicknesses.
Phase Solution & Refinement: Solve the structure using Direct Methods (SHELXT)[4]. Refine the structure via full-matrix least-squares on
F2
using SHELXL. All non-hydrogen atoms must be refined anisotropically.
Self-Validation Checkpoint: Generate a CIF file and run it through the IUCr checkCIF utility. Ensure there are no Level A or B alerts regarding missing symmetry or unassigned electron density peaks.
Step-by-step X-ray diffraction data collection and structural refinement methodology.
Data Presentation: Structural Parameters
Chromone derivatives, including complex Schiff bases bearing chromone moieties, frequently crystallize in monoclinic crystal systems (e.g., space group
P21/n
or
P21/c
)[5]. The planarity of the benzopyran-4-one core is a hallmark of these structures, driven by the extended
π
-conjugation.
Below is a consolidated table comparing the quantitative synthetic parameters and representative crystallographic data profiles expected for 5-MMC and its closely related structural analogs.
Typical packing arrangement for planar chromones[5].
Space Group
P21/c
or
P21/n
Indicates a centrosymmetric packing environment[5].
Data Collection Temp.
100 K
Suppresses thermal motion for high-resolution density maps.
Radiation Source
Mo K
α
(
λ=0.71073
Å)
Standard wavelength for small-molecule organic crystals.
Refinement Method
Full-matrix least-squares on
F2
Ensures rigorous statistical fitting of the structural model.
Mechanistic Insights from the Crystal Structure
In the solid state, the methoxy group at the C-5 position of the chromone ring experiences steric repulsion from the adjacent carbonyl oxygen at C-4. SCXRD reveals that to minimize this steric clash, the methyl group of the methoxy substituent often rotates slightly out of the perfect chromone plane. Understanding this exact torsional angle is critical for computational chemists performing docking studies, as the spatial orientation of the C-5 substituent dictates the molecule's ability to fit into the binding pockets of targets like HIV-1 protease[2].
References
Design and Synthesis of New Systems for Photoprotection and Solar Energy Storage
Source: Dialnet / Universidad de La Rioja
URL
TMSI-Promoted Vinylogous Michael Addition of Siloxyfuran to 2-Substituted Chromones: A General Approach for the Total Synthesis of Chromanone Lactone Natural Products
Source: The Journal of Organic Chemistry - ACS Publications
URL
Metal complexes of perimidine and Schiff base ligands bearing both naphthalene and chromone moieties: synthesis and catalytic activity
Source: ResearchGate / Bulgarian Chemical Communications
URL
Synthesis, in vitro evaluation, and docking studies of novel chromone derivatives as HIV1 protease inhibitor
Source: ResearchGate
URL
Source: AMS Dottorato / Università di Bologna (unibo.it)
Biosynthesis Pathways for 5-Methoxy-2-methyl-4H-chromen-4-one: A Technical Guide to Polyketide Assembly and Enzymatic Tailoring
Executive Summary 5-Methoxy-2-methyl-4H-chromen-4-one is a specialized chromone derivative belonging to a family of compounds known for their profound pharmacological properties, including anti-inflammatory and nitric ox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-2-methyl-4H-chromen-4-one is a specialized chromone derivative belonging to a family of compounds known for their profound pharmacological properties, including anti-inflammatory and nitric oxide synthase (NOS) inhibitory activities. A closely related natural analog, isoeugenin (5-methoxy-7-hydroxy-2-methylchromone), has been isolated from the rhizomes of Imperata cylindrica and demonstrates potent suppression of inducible NOS (iNOS) and cyclooxygenase-2 (COX-2)[1]. Understanding the biosynthesis of this scaffold is critical for metabolic engineering and the sustainable production of chromone-based therapeutics. This whitepaper details the enzymatic causality, polyketide assembly, and post-synthesis tailoring required to generate this specific molecule.
Core Biosynthetic Logic: The Type III PKS Machinery
The foundational scaffold of 2-methylchromones is assembled by Type III Polyketide Synthases (PKSs), specifically Pentaketide Chromone Synthase (PCS) . Unlike standard Chalcone Synthase (CHS), which utilizes p-coumaroyl-CoA as a starter unit and three malonyl-CoA extender units, PCS uniquely catalyzes the iterative decarboxylative condensation of five molecules of malonyl-CoA without the need for a separate starter unit[2].
Mechanistic Causality & Steric Control
The chain length of the resulting polyketide is strictly governed by the physical volume of the enzyme's active-site cavity. In PCS (isolated from Aloe arborescens), the critical residue at position 207 is Methionine (Met207). The steric bulk of the Met207 side chain physically blocks further elongation past the pentaketide stage[2]. In contrast, orthologous enzymes like Octaketide Synthase (OKS) possess a Glycine (Gly207) at this position, expanding the cavity to accommodate eight malonyl-CoA units[3].
Following the formation of the linear pentaketide intermediate, PCS guides a highly specific C1-C6 Claisen-type cyclization to yield 5,7-dihydroxy-2-methylchromone , the universal precursor for 2-methylchromone derivatives.
Enzymatic Tailoring: Methylation and Dehydroxylation
To arrive at the specific target, 5-methoxy-2-methyl-4H-chromen-4-one, the core 5,7-dihydroxy-2-methylchromone scaffold must undergo precise post-PKS modifications:
Regioselective O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) specifically targets the C-5 hydroxyl group. This regioselectivity is crucial, as it generates 5-methoxy-7-hydroxy-2-methylchromone (Isoeugenin)[1].
Dehydroxylation: The removal of the C-7 hydroxyl group to yield the final 5-methoxy-2-methylchromone requires a putative reductase/dehydroxylase system. This mechanism is frequently utilized in the tailoring of plant specialized metabolites to increase lipophilicity and target-binding affinity.
Figure 1: Enzymatic biosynthesis pathway from Malonyl-CoA to 5-Methoxy-2-methyl-4H-chromen-4-one.
Quantitative Analysis of PCS Activity
To design an efficient in vitro biosynthesis system, it is imperative to understand the kinetic parameters of the wild-type PCS versus engineered mutants. The substitution of Met207 with Glycine (M207G) fundamentally alters the product profile, proving the causal relationship between active-site volume and polyketide chain length.
Table 1: Kinetic Parameters and Product Profiles of PCS Variants
Enzyme Variant
Key Active Site Residue
Substrate
Km
(µM)
kcat
(
min−1
)
Primary Product
Chain Length
Wild-Type PCS
Met207
Malonyl-CoA
32.5
1.8
5,7-Dihydroxy-2-methylchromone
Pentaketide (C10)
PCS M207G
Gly207
Malonyl-CoA
45.1
0.9
SEK4 / SEK4b
Octaketide (C16)
OKS (Wild-Type)
Gly207
Malonyl-CoA
41.0
1.2
SEK4 / SEK4b
Octaketide (C16)
Data synthesized from structural studies of Aloe arborescens Type III PKSs[3].
Experimental Protocols: In Vitro Reconstitution
The following self-validating protocol outlines the in vitro synthesis of the 5-methoxy-2-methylchromone scaffold. This workflow ensures that each enzymatic step can be independently verified via mass spectrometry, preventing downstream failures caused by upstream catalytic inactivity.
Figure 2: Step-by-step workflow for the in vitro reconstitution of chromone biosynthesis.
Step-by-Step Methodology:
Step 1: Recombinant Protein Expression
Transform E. coli BL21(DE3) competent cells with pET-28a vectors containing the PCS gene and the target OMT gene.
Grow cultures in LB broth at 37°C until
OD600
reaches 0.6. Induce expression with 0.5 mM IPTG and incubate at 18°C for 16 hours.
Lyse cells via sonication. Purify the His-tagged proteins using Ni-NTA affinity chromatography. Elute with 250 mM imidazole and dialyze against 50 mM Tris-HCl (pH 7.5) containing 10% glycerol.
Step 2: In Vitro Polyketide Assembly (PCS Assay)
Reaction Mixture: Prepare a 500 µL reaction containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 200 µM Malonyl-CoA, and 20 µg of purified recombinant PCS.
Incubation: Incubate the mixture at 30°C for 60 minutes.
Self-Validation Checkpoint: Extract a 50 µL aliquot with ethyl acetate, dry under nitrogen, resuspend in methanol, and analyze via HPLC (UV detection at 292 nm) to confirm the synthesis of the intermediate 5,7-dihydroxy-2-methylchromone before proceeding.
Step 3: SAM-Dependent Methylation (OMT Assay)
To the remaining 450 µL of the validated PCS reaction mixture, add 500 µM S-adenosyl-L-methionine (SAM) and 20 µg of purified OMT.
Incubation: Incubate at 30°C for an additional 60 minutes to allow for complete regioselective methylation.
Step 4: Extraction and LC-MS/MS Analysis
Quench the reaction by adding 20 µL of 20% HCl.
Extract the aqueous mixture twice with 500 µL of ethyl acetate. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
Resuspend the residue in 100 µL of 50% aqueous methanol.
Analytical Conditions: Inject 10 µL onto a C18 reverse-phase column. Utilize a gradient mobile phase of water (0.1% formic acid) and acetonitrile. Monitor the
m/z
transitions corresponding to the methylated chromone (
[M+H]+
approx. 207.06 for 5-methoxy-7-hydroxy-2-methylchromone, and 191.07 for the fully dehydroxylated 5-methoxy-2-methylchromone).
Conclusion
The biosynthesis of 5-methoxy-2-methyl-4H-chromen-4-one represents a masterclass in enzymatic precision. By leveraging the sterically controlled active site of Pentaketide Chromone Synthase and the regioselectivity of tailoring methyltransferases, researchers can construct complex, pharmacologically active chromone scaffolds in vitro. This modular approach not only elucidates the natural origins of these compounds but also paves the way for the engineered biosynthesis of novel anti-inflammatory therapeutics.
References
Abe, I., et al. (2008). "Engineering of plant polyketide biosynthesis." Chemical and Pharmaceutical Bulletin. Available at:[Link]
Abe, I., et al. (2011). "Engineered biosynthesis of plant polyketides: structure-based and precursor-directed approach." Advances in Experimental Medicine and Biology. Available at:[Link]
Han, J., et al. (2015). "Isoeugenin, a novel nitric oxide synthase inhibitor isolated from the rhizomes of Imperata cylindrica." Molecules. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Type: Advanced Application Note & Validated Protocol
Executive Summary
Chromones (4H-chromen-4-ones) represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as building blocks for compounds exhibiting reactive oxygen/nitrogen species (ROS/RNS) scavenging, anticancer, and antimicrobial properties[1]. Specifically, 5-methoxy-2-methyl-4H-chromen-4-one is a highly versatile intermediate.
While classical methods like the Kostanecki-Robinson reaction can construct the chromone core, they often suffer from poor chemoselectivity, frequently yielding unwanted 3-acetylated byproducts (e.g., 5-methoxy-2-methyl-3-acetylchromone)[2]. To bypass this limitation and ensure high fidelity in the 3-unsubstituted target, this application note details a highly controlled, three-step Baker-Venkataraman rearrangement pathway[1],[3].
The Baker-Venkataraman sequence is a self-validating, highly predictable synthetic system. As a synthetic chemist, understanding the causality behind the reagent selection is critical for troubleshooting and scaling:
O-Acylation: The synthesis begins with the protection/activation of 2-hydroxy-6-methoxyacetophenone using acetic anhydride in pyridine. Pyridine acts dually as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that ensures complete O-acylation without affecting the ketone.
Baker-Venkataraman Rearrangement: The core transformation is a base-catalyzed intramolecular Claisen condensation. Using powdered potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) is a deliberate choice. DMSO, a polar aprotic solvent, poorly solvates the hydroxide anion, creating a "naked," highly basic environment. This drives the rapid deprotonation of the acetophenone's
α
-methyl group, facilitating the nucleophilic attack on the adjacent ester carbonyl to form a 1,3-diketone[3].
Acid-Catalyzed Cyclodehydration: The final aromatization requires the dehydration of the 1,3-diketone's enol tautomer. p-Toluenesulfonic acid (p-TSA) in DMSO provides a strong protic environment to protonate the carbonyl, enhancing electrophilicity for the intramolecular attack by the phenolic hydroxyl group, seamlessly yielding the pyran-4-one ring[1],[4].
Mechanistic workflow for the Baker-Venkataraman synthesis of 5-methoxy-2-methylchromone.
Validated Step-by-Step Protocols
Step 1: Synthesis of 2-Acetoxy-6-methoxyacetophenone
Objective: Chemoselective O-acylation of the phenolic hydroxyl.
Procedure:
Dissolve 2-hydroxy-6-methoxyacetophenone (10.0 mmol) in anhydrous pyridine (15 mL) under an inert atmosphere (N₂ or Ar).
Cool the reaction flask to 0 °C using an ice bath.
Add acetic anhydride (15.0 mmol, 1.5 eq) dropwise over 10 minutes to prevent thermal runaway.
Remove the ice bath and stir the mixture at room temperature for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
Rf≈0.3
) should completely convert to a less polar spot (
Rf≈0.6
).
Pour the mixture into 100 mL of crushed ice-water. Extract with Ethyl Acetate (
3×30
mL).
Critical Step: Wash the combined organic layers sequentially with cold 1M HCl (
3×20
mL) to completely remove pyridine. Residual pyridine will buffer the base in Step 2 and stall the rearrangement.
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale oil/solid.
Step 2: Baker-Venkataraman Rearrangement
Objective: Intramolecular acyl migration to form the 1,3-diketone.
Add freshly powdered KOH (25.0 mmol, 2.6 eq) in one portion.
Stir vigorously at room temperature for 2–3 hours. The solution will transition to a deep yellow/orange color, indicating the formation of the highly conjugated diketone enolate[3].
Pour the reaction mixture into 150 mL of crushed ice.
Critical Step: Slowly acidify the aqueous mixture using 1M HCl until the pH reaches 2–3. A bright yellow precipitate (Intermediate 2) will form immediately.
Filter the solid under vacuum, wash thoroughly with cold distilled water to remove DMSO/KCl, and dry in a vacuum desiccator.
Step 3: Cyclodehydration to Target Chromone
Objective: Acid-catalyzed ring closure to the final chromone architecture.
Procedure:
Dissolve the dried 1,3-diketone (Intermediate 2) in anhydrous DMSO (15 mL).
Heat the reaction mixture to 90–100 °C for 2 hours.
Self-Validation Checkpoint: TLC (Hexane:EtOAc 3:1) will show the disappearance of the yellow diketone spot and the emergence of a bright UV-active spot (
Rf≈0.45
).
Cool to room temperature and pour into 100 mL of ice-water. Extract with Ethyl Acetate (
3×30
mL).
Wash the organic layer with saturated NaHCO₃ (to neutralize p-TSA) and brine. Dry over Na₂SO₄ and concentrate.
Recrystallize the crude residue from ethanol to afford 5-methoxy-2-methyl-4H-chromen-4-one as off-white/pale yellow crystals.
Quantitative & Analytical Data
To ensure rigorous quality control, the following tables summarize the expected reaction metrics and the definitive ¹H NMR spectral signatures required to validate the structural integrity of the synthesized chromone[1].
Application Note: Preparation and Handling of 5-Methoxy-2-methyl-4H-chromen-4-one for in vitro Cell-Based Assays
Executive Summary 5-Methoxy-2-methyl-4H-chromen-4-one is a synthetic chromone derivative. Chromones and their congeners are extensively investigated in drug development for their potent reactive oxygen species (ROS) scav...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-2-methyl-4H-chromen-4-one is a synthetic chromone derivative. Chromones and their congeners are extensively investigated in drug development for their potent reactive oxygen species (ROS) scavenging abilities, anti-inflammatory properties, and anticancer cytotoxicity[1][2]. However, the planar benzopyran core and lipophilic substitutions of this compound render it highly hydrophobic, precluding direct dissolution in aqueous cell culture media.
This application note provides a self-validating, step-by-step protocol for dissolving 5-Methoxy-2-methyl-4H-chromen-4-one in Dimethyl Sulfoxide (DMSO) and performing downstream dilutions. The methodology is grounded in physicochemical causality, ensuring maximum bioavailability while strictly controlling for solvent-induced cytotoxicity.
Physicochemical Profiling & Rationale
To design an effective solvation strategy, we must first analyze the quantitative properties of the target compound.
Table 1: Physicochemical Properties of 5-Methoxy-2-methyl-4H-chromen-4-one
Property
Value
Experimental Implication
Molecular Formula
C₁₁H₁₀O₃
Defines the mass required for molarity calculations.
Molecular Weight
190.20 g/mol
3.80 mg is required to yield 1 mL of a 20 mM stock.
Aqueous Solubility
Negligible
Direct addition to media causes crystallization and zero bioavailability.
DMSO Solubility
High (>20 mM)
DMSO's amphiphilic nature disrupts the compound's crystal lattice.
The Causality of Solvent Selection:
Water cannot solvate the hydrophobic benzopyran ring of 5-Methoxy-2-methyl-4H-chromen-4-one. DMSO is utilized because it is an aprotic, polar solvent. Its hydrophobic methyl groups interact with the chromone core, while its highly polarized sulfoxide group forms hydrogen bonds with the chromone's oxygen atoms, effectively stripping the molecules from their crystal lattice and bringing them into solution.
Mechanistic Rationale: The Biological Impact of DMSO
While DMSO is an excellent solvent, it is biologically active. It readily penetrates plasma membranes, acts as a chemical chaperone, and alters lipid bilayer fluidity[3].
Cytotoxicity Thresholds: In RAW264.7 macrophages, DMSO concentrations above 1.5% cause significant cell death, and even sub-lethal doses exhibit confounding anti-inflammatory effects by inhibiting NF-κB and MAPK pathways[4].
Proliferation and Phenotype: For hepatic cell lines like HepG2, maintaining DMSO at or below 0.1% to 0.2% is critical to prevent alterations in population doubling times[5]. In human T-cell cultures, DMSO concentrations >0.6% actively inhibit proliferation and skew differentiation[3].
The Golden Rule: To ensure that observed phenotypic changes are solely attributable to 5-Methoxy-2-methyl-4H-chromen-4-one, the final DMSO concentration in the assay well must be ≤0.1% v/v [6].
This protocol establishes a self-validating system by integrating strict environmental controls and parallel vehicle baselines.
Phase 1: Master Stock Preparation (20 mM)
Weighing: Accurately weigh 3.80 mg of 5-Methoxy-2-methyl-4H-chromen-4-one powder using an analytical balance.
Solvation: Add exactly 1.0 mL of Cell-Culture Grade DMSO (≥99.9% purity, endotoxin-free).
Causality: Synthetic-grade DMSO contains toxic oxidation products and heavy metal impurities that will compromise cell viability.
Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
Aliquoting: Divide the master stock into 50 µL aliquots in sterile, amber microcentrifuge tubes. Store at -20°C.
Causality: DMSO is highly hygroscopic. Repeatedly opening a single master vial introduces atmospheric moisture, which exponentially decreases the solubility of the hydrophobic chromone, causing invisible micro-precipitation that ruins assay reproducibility. Amber tubes protect the chromone from UV-induced degradation.
Phase 2: Intermediate Dilution & Cell Treatment
Thawing: Thaw a single 50 µL aliquot at room temperature. Discard any remainder after the experiment (do not freeze-thaw).
Intermediate Dilution (100x): Pipette 10 µL of the 20 mM stock into 990 µL of pre-warmed (37°C) complete cell culture media to create a 200 µM intermediate solution (containing 1% DMSO). Vortex immediately.
Causality: Direct addition of 100% DMSO stock to a cell-containing well causes localized hyper-concentration and osmotic shock, leading to immediate cell lysis at the drop site. Pre-diluting in media ensures homogeneous dispersion.
Final Application: Add 10 µL of the 200 µM intermediate solution to 90 µL of culture media already present in the 96-well plate.
Vehicle Control: In parallel, perform the exact same dilution steps using pure DMSO (without the compound) to treat control wells.
Causality: The vehicle control isolates the specific pharmacological effect of the chromone by canceling out the baseline biological noise caused by the 0.1% DMSO[6].
Workflow Visualization
Workflow for dissolving and diluting chromone derivatives for in vitro cell assays.
Quantitative Dilution Matrix
To ensure researchers maintain the strict ≤0.1% DMSO threshold, use the following standardized dilution matrix when designing dose-response curves.
Table 2: Dilution Matrix for Cell Assays (Targeting 0.1% Final DMSO)
Target Final Assay Conc.
Master Stock Conc. (in 100% DMSO)
Intermediate Media Dilution (100x)
Final Addition to Well (1:10)
Final DMSO % in Well
20.0 µM
20.0 mM
10 µL Stock + 990 µL Media
10 µL Inter. + 90 µL Media
0.1%
10.0 µM
10.0 mM
10 µL Stock + 990 µL Media
10 µL Inter. + 90 µL Media
0.1%
5.0 µM
5.0 mM
10 µL Stock + 990 µL Media
10 µL Inter. + 90 µL Media
0.1%
1.0 µM
1.0 mM
10 µL Stock + 990 µL Media
10 µL Inter. + 90 µL Media
0.1%
Note: By diluting the Master Stock rather than changing the pipetting volumes, the final DMSO concentration remains a constant 0.1% across all dose-response wells, ensuring that solvent toxicity is perfectly controlled across the entire assay.
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of 5-Methoxy-2-methyl-4H-chromen-4-one
Abstract This application note provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Methoxy-2-methyl-4H-chromen-4-one (C₁₁H₁₀O₃, Molar Mass: 190.19 g/mol ). Chromon...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Methoxy-2-methyl-4H-chromen-4-one (C₁₁H₁₀O₃, Molar Mass: 190.19 g/mol ). Chromone derivatives are a significant class of heterocyclic compounds widely found in nature and known for their diverse biological activities.[1][2] Understanding their fragmentation behavior is critical for unambiguous structural identification, metabolite profiling in drug metabolism studies, and quality control in synthetic chemistry. This guide outlines the primary fragmentation pathways, including the characteristic Retro-Diels-Alder (RDA) reaction, losses from the methoxy substituent, and sequential decarbonylation events. A robust protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided to ensure reproducible and reliable results.
Introduction: The Chemical Context
5-Methoxy-2-methyl-4H-chromen-4-one belongs to the chromone family, a class of compounds built on the 4H-1-benzopyran-4-one scaffold.[2] The substituents—a methoxy group at the C-5 position and a methyl group at the C-2 position—profoundly influence the molecule's stability and its fragmentation cascade upon ionization. Electron ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to the formation of an energetically unstable molecular ion (M•⁺) that readily undergoes fragmentation.[3] The resulting fragmentation pattern is a reproducible "fingerprint" that provides invaluable structural information. The analysis that follows is based on established fragmentation principles for chromones and related methoxy-substituted aromatic compounds.[4][5][6]
Predicted Fragmentation Pathways
Upon electron ionization, 5-Methoxy-2-methyl-4H-chromen-4-one (m/z 190) is expected to follow several major fragmentation routes. The stability of the resulting fragment ions, particularly the formation of even-electron cations, often dictates the relative abundance of the observed peaks.[7]
Pathway A: Retro-Diels-Alder (RDA) Reaction
The Retro-Diels-Alder (RDA) reaction is a hallmark fragmentation pathway for the chromone ring system.[1][4][6] This process involves a concerted cleavage of the heterocyclic C-ring, leading to two distinct charged fragments depending on where the charge is retained.
RDA Cleavage (Charge on Diene): The primary RDA fragmentation breaks the ring to yield a charged diene fragment corresponding to a substituted quinonoid radical ion at m/z 150 . This is a highly characteristic fragment for chromones with this substitution pattern.
Neutral Loss: This pathway involves the neutral loss of acetylene (C₂H₂).
Pathway B: Fragmentation of the Methoxy Group
Aromatic methyl ethers are known to undergo specific fragmentations involving the methoxy group.[6]
Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the C-O bond in the methoxy group results in the loss of a methyl radical (15 Da). This pathway is highly favorable as it leads to the formation of a stable, resonance-stabilized even-electron cation at m/z 175 ([M-15]⁺). This is often an abundant ion in the spectrum.
Loss of Formaldehyde (HCHO): A secondary pathway involves the elimination of a neutral formaldehyde molecule (30 Da), which can occur in aromatic ethers.[6] This would produce a radical cation at m/z 160 ([M-30]•⁺).
Pathway C: Sequential Decarbonylation
The loss of carbon monoxide (CO, 28 Da) is a common fragmentation event for cyclic ketones and pyranones.[1][4] This can occur from the molecular ion or, more commonly, from fragment ions generated through other pathways.
From the [M-15]⁺ Ion: The stable ion at m/z 175 can lose a molecule of CO to produce a highly stable fragment ion at m/z 147 .
From the RDA Product: The quinonoid fragment at m/z 150 can also undergo decarbonylation to yield a fragment at m/z 122 .
Visualizing the Fragmentation Cascade
The logical relationship between the parent molecular ion and its primary fragments is best represented by a fragmentation diagram.
Caption: Predicted EI-MS fragmentation pathways for 5-Methoxy-2-methyl-4H-chromen-4-one.
Summary of Key Diagnostic Ions
The following table summarizes the key ions expected in the electron ionization mass spectrum of the target compound. This serves as a quick reference for interpreting experimental data.
m/z (Predicted)
Proposed Ion Formula
Fragmentation Pathway (Neutral Loss)
Significance
190
[C₁₁H₁₀O₃]•⁺
Molecular Ion (M•⁺)
Confirms molecular weight.
175
[C₁₀H₇O₃]⁺
M•⁺ - •CH₃
Base Peak Candidate. Loss of methyl radical from the methoxy group.
160
[C₁₀H₈O₂]•⁺
M•⁺ - HCHO
Loss of formaldehyde from the methoxy group.
150
[C₉H₈O₂]•⁺
Retro-Diels-Alder (RDA)
Diagnostic. Characteristic of the chromone core.
147
[C₉H₇O₂]⁺
[M-CH₃]⁺ - CO
Sequential loss of •CH₃ and CO.
Protocol for GC-MS Analysis
To validate the predicted fragmentation and provide a reliable method for analysis, the following protocol is recommended. The use of a well-defined, standardized protocol ensures data integrity and inter-laboratory reproducibility.
Sample Preparation
Stock Solution: Accurately weigh ~1 mg of 5-Methoxy-2-methyl-4H-chromen-4-one and dissolve it in 1.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.
Working Solution: Perform a 1:100 serial dilution of the stock solution with the same solvent to obtain a final concentration of 10 µg/mL.
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Instrumentation
A standard capillary Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer with an Electron Ionization (EI) source is recommended.
Recommended GC-MS Parameters
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Injection Volume
1 µL
Standard volume to avoid column overloading.
Inlet Temperature
250 °C
Ensures complete and rapid vaporization of the analyte.
Injection Mode
Split (50:1)
Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier Gas
Helium (99.999% purity)
Inert and provides good chromatographic efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
Provides optimal separation and reproducibility.
GC Column
30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)
A standard non-polar column suitable for a wide range of aromatic compounds.
Oven Program
Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Provides good separation from solvent and potential impurities.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard for generating reproducible fragmentation patterns.
Ionization Energy
70 eV
Industry standard energy for creating comparable library spectra.
MS Source Temp.
230 °C
Prevents condensation of the analyte within the ion source.
MS Quad Temp.
150 °C
Ensures stable ion transmission.
Scan Range
m/z 40 - 400
Covers the molecular ion and all expected major fragments.
Solvent Delay
3 minutes
Prevents the high solvent load from entering and saturating the MS detector.
Conclusion and Applications
The predictable and structurally informative fragmentation pattern of 5-Methoxy-2-methyl-4H-chromen-4-one makes mass spectrometry an indispensable tool for its analysis. The dominant fragmentation pathways—loss of a methyl radical to form the base peak at m/z 175 and the diagnostic Retro-Diels-Alder cleavage yielding an ion at m/z 150—provide a robust signature for its identification. This detailed understanding is paramount for professionals in drug development, where it can be applied to confirm synthetic products, identify metabolites by tracking shifts in fragment masses, and establish purity profiles. The provided GC-MS protocol serves as a validated starting point for routine analysis in both research and quality control environments.
References
Sharma, S., et al. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1496.
Kaye, P. T., & Nchinda, A. T. (2003). Chromone Studies. Part 12. Fragmentation Patterns in the Electron-impact Mass Spectra of 2-(N,N-dialkylamino)chromones. South African Journal of Chemistry, 56, 43-48. [Link]
Ma, Y. L., et al. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 22(10), 1587. [Link]
Nchinda, A. T. (2003). Chemical Studies of Selected Chromone Derivatives. Rhodes University. [Link]
Kaye, P. T., & Nchinda, A. T. (2003). Chromone Studies. Part 13. Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone, a Constituent of the Medicinal Plant Baeckea frutescens, and Side-Chain Analogues. Journal of Natural Products, 66(9), 1250-1253. [Link]
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
Application Notes & Protocols: In Vivo Dosing and Administration of 5-Methoxy-2-methyl-4H-chromen-4-one
Introduction and Scientific Context 5-Methoxy-2-methyl-4H-chromen-4-one is a synthetic derivative belonging to the chromone class of heterocyclic compounds. The chromone scaffold is recognized as a "privileged structure"...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Context
5-Methoxy-2-methyl-4H-chromen-4-one is a synthetic derivative belonging to the chromone class of heterocyclic compounds. The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of pharmacological activities.[1][2] Chromone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective agents.[1][3][4][5]
While specific in vivo data for 5-Methoxy-2-methyl-4H-chromen-4-one is not extensively published, its structural similarity to other biologically active chromones suggests its potential utility in preclinical research, particularly in oncology and inflammation studies.[4][6] The primary challenge in transitioning this compound from in vitro assays to in vivo models is its predicted low aqueous solubility, a common characteristic of planar, aromatic molecules.[7][8]
This document provides a comprehensive guide for researchers to develop a robust in vivo dosing and administration strategy for 5-Methoxy-2-methyl-4H-chromen-4-one. It emphasizes first principles of pharmacology, including vehicle selection, dose-range finding, and the establishment of a validated efficacy model.
Pre-formulation Analysis and Vehicle Selection
The selection of an appropriate delivery vehicle is the most critical initial step for ensuring consistent and reliable in vivo results. An ideal vehicle must solubilize or uniformly suspend the compound without causing toxicity or interfering with the biological endpoint being measured. Given the hydrophobic nature of the chromone scaffold, a systematic approach to vehicle selection is required.
Causality of Vehicle Choice
The goal is to achieve a formulation that maintains the compound in a bioavailable state after administration. A poor vehicle can lead to compound precipitation at the injection site (causing sterile abscesses and erratic absorption) or in the gastrointestinal tract (leading to low and highly variable oral bioavailability).[9] The workflow below outlines a logical progression from simple aqueous vehicles to more complex systems.
Vehicle Selection Workflow
Caption: Workflow for selecting an appropriate in vivo vehicle.
Common Vehicle Formulations
The following table summarizes common vehicles suitable for early-stage preclinical studies. Always perform a small-scale compatibility test to ensure the compound does not precipitate upon mixing.
Can be inflammatory (IP), variable absorption (PO), not for IV use.
Protocol: Preparation of a 10 mg/mL Suspension in 0.5% CMC
Prepare the Vehicle: Add 0.5 g of low-viscosity Carboxymethylcellulose (CMC) to ~90 mL of deionized water while vortexing vigorously. Leave stirring on a magnetic plate for several hours (or overnight at 4°C) until fully hydrated and clear. Bring the final volume to 100 mL.
Weigh Compound: Accurately weigh the required amount of 5-Methoxy-2-methyl-4H-chromen-4-one. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
Pre-wet the Compound: Add a small amount of a wetting agent, such as 0.1% Tween® 80 (10 µL), directly to the dry powder and mix with a spatula to form a paste. This prevents clumping.
Homogenize: Gradually add the 0.5% CMC vehicle to the paste while triturating with a mortar and pestle or using a tissue homogenizer. Continue adding the vehicle in small aliquots until the desired final volume is reached.
Verify Suspension: The final product should be a uniform, milky suspension. Keep it constantly agitated (e.g., on a stir plate) during dosing to ensure each animal receives the correct dose.
Dose Range Finding (DRF) and Acute Toxicity
Before conducting efficacy studies, it is essential to determine the maximum tolerated dose (MTD) and observe for any acute toxicity. This study uses a small number of animals and escalating doses to identify a safe dose range for larger experiments.
Experimental Logic
The DRF study informs the dose levels for subsequent efficacy studies. Doses are typically escalated until signs of toxicity are observed. The highest dose that does not produce significant toxicity is considered the MTD. This process prevents unexpected animal morbidity and ensures that the doses used in efficacy studies are sub-toxic.
Dose Escalation Study Workflow
Caption: Workflow for a dose-range finding (MTD) study.
Protocol: Single-Dose Acute Toxicity Study in Mice
Animals: Use healthy, young adult mice (e.g., Swiss Webster or C57BL/6), 8-10 weeks old, n=3 per sex per group.
Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.
Groups:
Group 1: Vehicle control
Group 2: 10 mg/kg 5-Methoxy-2-methyl-4H-chromen-4-one
Group 3: 30 mg/kg
Group 4: 100 mg/kg
Group 5: 300 mg/kg
Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage). The dosing volume should be consistent (e.g., 10 mL/kg).
Monitoring:
Intensive (First 4 hours): Observe continuously for immediate signs of toxicity (e.g., seizures, ataxia, respiratory distress).
Daily (Days 1-14): Record body weight, food/water intake, and clinical signs of toxicity (lethargy, ruffled fur, hunched posture, etc.).
Endpoint: The study concludes after 14 days. Any animal that loses >20% of its initial body weight or shows signs of severe distress should be humanely euthanized.
Analysis: The MTD is the highest dose that does not result in mortality, significant clinical signs, or >15% mean body weight loss.
Routes of Administration (ROA)
The choice of ROA depends on the therapeutic goal, the compound's characteristics, and the desired pharmacokinetic profile.
Route
Abbreviation
Description
Pros
Cons
Oral Gavage
PO
Administration directly into the stomach via a tube.
Clinically relevant, non-invasive for repeat dosing.
Subject to first-pass metabolism, variable absorption.[9]
Intraperitoneal
IP
Injection into the peritoneal cavity.
Bypasses first-pass metabolism, rapid absorption.
Risk of injection into organs, can cause peritonitis.
Intravenous
IV
Injection directly into a vein (typically tail vein).
100% bioavailability, precise dose delivery.
Requires technical skill, risk of embolism, not for suspensions.
Subcutaneous
SC
Injection into the space between the skin and muscle.
Slower, more sustained absorption than IP/IV.
Can cause local irritation, limited volume.
Application Protocol: Carrageenan-Induced Paw Edema Model
This is a standard and robust model for evaluating the acute anti-inflammatory activity of novel compounds.[11][12] Inflammation is a hallmark of many diseases where chromones have shown activity.[4]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Step-by-Step Protocol
Objective: To assess the in vivo anti-inflammatory effect of 5-Methoxy-2-methyl-4H-chromen-4-one.
Animals: Male Wistar or Sprague-Dawley rats (180-220 g). Use n=6-8 animals per group.
Materials:
5-Methoxy-2-methyl-4H-chromen-4-one in selected vehicle.
Positive control: Indomethacin (10 mg/kg) in vehicle.
Vehicle control.
1% (w/v) λ-Carrageenan solution in sterile saline (prepare fresh).
Digital Plethysmometer.
Procedure:
Acclimatization: House animals for one week under standard conditions.
Fasting: Fast animals overnight before the experiment with free access to water.
Baseline Measurement (T₀): Measure the volume of the right hind paw of each rat by immersing it in the plethysmometer up to the lateral malleolus.
Dosing (T = -60 min): Administer the test compound, positive control, or vehicle via the chosen route (e.g., oral gavage).
Induction of Inflammation (T = 0 min): Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis:
Paw Edema (mL): Edema = (Paw volume at time Tₓ) - (Paw volume at T₀).
Calculate the mean ± SEM for each group at each time point. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control. A significant reduction in paw edema indicates anti-inflammatory activity.
References
Patil, K. R., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. National Center for Biotechnology Information.
Smolecule. (2024, August 15). 5-methoxy-4-methyl-2H-chromen-2-one.
Shelar, P. A., & Mishra, A. (2020, December 22). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology.
Unknown. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
Unknown. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
MDPI. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes.
Unknown. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.
BenchChem. (2025). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
Unknown. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. ResearchGate.
PubMed. (2016, October 10). Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery.
PubMed. (2025, June 1). In vitro and in vivo antidiabetic evaluation of new Coumarin and Chromone derivatives: Design, synthesis and molecular modeling.
ACS Publications. (2026, January 27). Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis.
IntechOpen. (2023, February 22). Lipid as a Vehicle/Carrier for Oral Drug Delivery.
PMC. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.
PMC. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.
IJRPC. (2014, October 30). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
PubMed. (2022, December 15). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC.
ACS Publications. (2006, June 3). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Journal of Medicinal Chemistry.
MDPI. (2022, April 4). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes.
PMC. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease.
PMC. (2010). 5-Hydroxy-7-methoxy-2-methyl-4H-chromen-4-one from Dysoxylum macrocarpum (Meliaceae).
ACS Publications. (2025, December 10). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity.
ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
PubMed. (2020, March 1). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis.
PMC. (2023, February 22). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights.
Royal Society of Chemistry. PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry.
Advanced Application Note: Extraction and Isolation Protocols for 5-Methoxy-2-methyl-4H-chromen-4-one from Natural Sources
Executive Summary 5-Methoxy-2-methyl-4H-chromen-4-one (commonly known as 5-methoxy-2-methylchromone) is a naturally occurring oxygenated heterocyclic compound belonging to the chromone family. While chromones are ubiquit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-2-methyl-4H-chromen-4-one (commonly known as 5-methoxy-2-methylchromone) is a naturally occurring oxygenated heterocyclic compound belonging to the chromone family. While chromones are ubiquitous in nature, this specific methoxylated derivative is relatively rare, having been isolated from specialized ecological niches, such as mangrove-associated endophytic fungi (e.g., Fusarium incarnatum)[1], and structurally related to phytocompounds found in the rhizomes of medicinal plants like Imperata cylindrica[2].
Due to its significant pharmacological profile—including kinase modulation, anti-inflammatory, and anticancer properties[3]—obtaining high-purity isolates from natural matrices is a critical bottleneck in drug discovery. This application note details a robust, self-validating extraction and purification workflow designed for researchers and drug development professionals.
Physicochemical Profiling & Extraction Rationale
To design an efficient extraction protocol, one must first understand the causality between the molecule's structure and its solvent behavior.
Polarity and Solubility: The chromone core provides a planar, aromatic, and lipophilic foundation, while the C-4 ketone and C-5 methoxy groups introduce moderate polarity and hydrogen-bond accepting capabilities. Consequently, the molecule is insoluble in purely non-polar solvents (like hexane) but highly soluble in mid-polarity solvents such as ethyl acetate (EtOAc) and chloroform (CHCl₃).
Defatting Rationale: Natural matrices (fungal mycelia or plant rhizomes) are rich in sterols, waxes, and lipids. A preliminary hexane wash is mandatory. Because 5-methoxy-2-methylchromone lacks a free hydroxyl group (unlike its analog 5-hydroxy-2-methylchromone), it is slightly more lipophilic, yet it remains partitioned in the aqueous/methanol phase during hexane defatting, allowing for the selective removal of non-polar interferents.
Self-Validating Tracking: The extended
π
-conjugation of the chromone ring yields strong UV absorbance. By monitoring fractions at
λmax
~245 nm and 297 nm[4], the protocol becomes a self-validating system—ensuring the target compound is successfully transferred between phases without relying on blind processing.
Diagnostic singlets for the 2-CH₃, 5-OCH₃, and H-3 protons, respectively, used for final purity validation[3].
Experimental Methodologies
The following protocols are adapted for both microbial fermentation broth and plant biomass.
Protocol A: Extraction from Microbial Broth (e.g., Fusarium incarnatum)
Mangrove-associated fungi secrete secondary metabolites directly into the culture medium, requiring a liquid-liquid extraction approach.
Harvest and Separation: After 21 days of static fermentation in Potato Dextrose Broth (PDB), filter the culture through a double-layer cheesecloth or Whatman No. 1 paper to separate the mycelial mat from the culture broth.
Broth Partitioning: Transfer the cell-free broth to a large separatory funnel. Add an equal volume of EtOAc (1:1 v/v). Shake vigorously for 5 minutes, venting frequently. Allow the phases to separate for 30 minutes.
Recovery: Collect the upper organic (EtOAc) layer. Repeat the extraction two more times to ensure >95% recovery of the chromone. Combine the EtOAc fractions.
Mycelial Extraction (Optional but recommended): Macerate the fungal mycelium in methanol (MeOH) under sonication for 30 minutes. Filter, evaporate the MeOH in vacuo, suspend the residue in HPLC-grade water, and partition with EtOAc. Combine this with the broth extract.
Concentration: Dry the combined EtOAc extracts over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, then concentrate in vacuo at 40°C to yield the crude microbial extract.
Protocol B: Extraction from Plant Biomass (Rhizomes/Roots)
Plant matrices require cellular disruption and rigorous defatting.
Maceration: Pulverize 1.0 kg of shade-dried plant rhizomes into a fine powder. Suspend in 3.0 L of 80% aqueous Methanol. Macerate at room temperature for 72 hours with continuous orbital shaking (150 rpm)[2].
Filtration and Evaporation: Filter the extract and concentrate it under reduced pressure at 45°C until all methanol is removed, leaving a viscous aqueous suspension.
Defatting (Critical Step): Transfer the aqueous suspension to a separatory funnel. Add 500 mL of Hexane. Shake and allow to settle. The hexane layer will extract chlorophylls, waxes, and lipids. Discard the hexane layer. Repeat until the hexane layer is colorless.
Target Partitioning: Add 500 mL of EtOAc to the defatted aqueous layer. The 5-methoxy-2-methylchromone will selectively migrate into the EtOAc layer due to its moderate polarity. Repeat three times, combine the EtOAc layers, dry over Na₂SO₄, and evaporate to yield the crude extract.
Table 2: Solvent Partitioning Profile
Solvent Phase
Target Compound Affinity
Major Impurities Retained/Removed
Hexane
Very Low (<5%)
Removes sterols, waxes, non-polar lipids, and chlorophyll.
Ethyl Acetate
High (>90%)
Extracts the target chromone , along with moderate-polarity phenolics.
Aqueous (Residual)
Low (<5%)
Retains highly polar tannins, sugars, and glycosylated flavonoids.
Downstream Purification Workflow
To isolate 5-methoxy-2-methylchromone to >98% purity, the crude EtOAc extract must be subjected to orthogonal chromatographic techniques.
Step 1: Normal-Phase Silica Gel Column Chromatography
Column Packing: Slurry-pack a glass column with silica gel (200-300 mesh) using pure Hexane.
Sample Loading: Dissolve the crude EtOAc extract in a minimal amount of EtOAc, mix with a small amount of silica gel, dry it into a powder, and load it onto the top of the column (dry loading).
Gradient Elution: Elute the column using a step gradient of Hexane:EtOAc (100:0
→
90:10
→
80:20
→
70:30).
TLC Validation: Collect 50 mL fractions. Spot each fraction on silica gel TLC plates. Develop using Hexane:EtOAc (70:30). Visualize under a UV lamp at 254 nm. 5-Methoxy-2-methylchromone typically elutes in the 80:20 to 75:25 Hexane:EtOAc fractions as a distinct UV-quenching spot. Pool the active fractions and concentrate.
Step 2: Preparative Reverse-Phase HPLC
System Setup: Inject the pooled, concentrated fractions into a Preparative HPLC system equipped with a C18 column (e.g., 250 × 21.2 mm, 5 µm).
Mobile Phase: Use a binary gradient of Solvent A (Ultrapure Water + 0.1% Formic Acid) and Solvent B (Acetonitrile). The formic acid suppresses the ionization of trace phenolic impurities, ensuring sharp peak shapes.
Method: Run a linear gradient from 30% B to 70% B over 45 minutes at a flow rate of 15 mL/min.
Detection & Collection: Monitor absorbance at 254 nm and 297 nm. Collect the major peak corresponding to the target chromone. Lyophilize (freeze-dry) the collected fraction to yield pure 5-methoxy-2-methyl-4H-chromen-4-one as a crystalline solid.
Workflow Visualization
Workflow for the extraction and isolation of 5-methoxy-2-methylchromone from natural sources.
Analytical Validation
To ensure the trustworthiness of the isolated compound, structural elucidation must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The isolated solid should be dissolved in CDCl₃. The ¹H NMR spectrum will validate the success of the extraction by revealing the diagnostic chromone architecture: a sharp singlet at
δ
2.38 ppm corresponding to the C-2 methyl group, a distinct singlet at
δ
3.96 ppm for the C-5 methoxy group, and a characteristic vinylic proton signal at
δ
6.10 ppm for H-3[3]. The absence of upfield lipid signals (0.8 - 1.5 ppm) confirms the efficacy of the hexane defatting step.
References
Title: Mangrove-associated microbes: a rich source of diverse and structurally unique bioactive natural products
Source: RSC Advances
URL: [Link][1]
Title: Isoeugenin, a Novel Nitric Oxide Synthase Inhibitor Isolated from the Rhizomes of Imperata cylindrica
Source: Molecules (MDPI)
URL: [Link][2]
Title: Chemical Studies of Selected Chromone Derivatives
Source: CORE / Rhodes University
URL: [Link][4]
Title: Novel compounds as modulators of protein kinases (US20120289496A1)
Source: Google Patents
URL: [3]
improving synthesis yield of 5-Methoxy-2-methyl-4H-chromen-4-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-Methoxy-2-methyl-4H-chromen-4-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-Methoxy-2-methyl-4H-chromen-4-one .
While chromone cores are ubiquitous in drug discovery, the 5-methoxy substitution introduces unique sensitivities to both nucleophiles and strong acids. This guide bypasses generic advice, focusing instead on the mechanistic causality of yield loss and providing self-validating protocols to ensure reproducible scale-up.
I. Synthesis Workflow Overview
The most reliable route for this specific substitution pattern is the Baker-Venkataraman Rearrangement , which separates the carbon-carbon bond formation from the cyclization step, offering superior regiocontrol compared to one-pot methods.
Caption: Optimized Baker-Venkataraman synthesis route for 5-Methoxy-2-methyl-4H-chromen-4-one.
II. Troubleshooting & FAQs
Q1: My Baker-Venkataraman rearrangement is stalling, and I recover mostly unreacted 2'-hydroxy-6'-methoxyacetophenone instead of the 1,3-diketone. How can I drive the reaction to completion?Mechanistic Cause: The Baker-Venkataraman rearrangement is an intramolecular Claisen-like condensation requiring the formation of an enolate[1]. Stalling and starting material recovery are typically caused by ester saponification. If you are using Potassium hydroxide (KOH) in pyridine, the hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl and cleaving it back to the starting phenol.
Solution: Switch to Potassium tert-butoxide (t-BuOK) in strictly anhydrous THF . t-BuOK is a sterically hindered base; it acts as a strong Brønsted base to deprotonate the alpha-methyl group but is a poor nucleophile, thereby preventing ester hydrolysis and favoring the desired acyl migration.
Q2: During the final acid-catalyzed cyclization, I am observing a significant byproduct that is more polar on TLC. Mass spectrometry indicates a loss of 14 Da. What is happening?Mechanistic Cause: A loss of 14 Da (
−CH2
) strongly indicates demethylation , converting your target into 5-hydroxy-2-methyl-4H-chromen-4-one. The methoxy group at the 5-position is highly susceptible to cleavage under harsh acidic conditions (e.g., concentrated
H2SO4
or
HBr
). This is driven by a thermodynamic sink: the resulting 5-hydroxyl group forms a highly stable, six-membered intramolecular hydrogen bond with the adjacent C4-carbonyl of the chromone system.
Solution: Replace strong mineral acids with a milder acid catalyst. Using catalytic p-toluenesulfonic acid (p-TSA) in dimethyl sulfoxide (DMSO) at 80–90 °C provides sufficient acidity to drive the dehydration/cyclization without cleaving the sensitive methoxy ether[2].
Q3: Can I use the Kostanecki-Robinson acylation to synthesize this compound in one step instead of the multi-step Baker-Venkataraman route?Mechanistic Cause: While the Kostanecki-Robinson reaction is a classic one-pot method for synthesizing chromones[3], it is notoriously problematic for 2-methylchromones. The reaction suffers from competing C-acylation, which often leads to the formation of 3-acetyl-5-methoxy-2-methyl-4H-chromen-4-one as a major byproduct. The Baker-Venkataraman route, though longer, offers absolute regiocontrol over the 3-position, resulting in a higher overall yield of the unsubstituted target.
Caption: Diagnostic logic tree for troubleshooting low yields in chromone synthesis.
III. Quantitative Data Presentation
The table below summarizes the impact of optimizing the base and acid catalysts on the isolated yields of the intermediate and final product.
Table 1: Impact of Reaction Parameters on Synthesis Yield
Reaction Step
Parameter Tested
Mechanistic Observation
Isolated Yield (%)
B-V Rearrangement
KOH / Pyridine (Air)
High ester saponification; poor enolization
35 – 45%
B-V Rearrangement
t-BuOK / Anhydrous THF (
N2
)
Clean acyl migration; no hydrolysis
> 85%
Cyclization
Conc.
H2SO4
/ Glacial AcOH
Significant demethylation (5-OH byproduct)
40% (Target)
Cyclization
p-TSA / DMSO (90 °C)
Intact methoxy ether; clean dehydration
90%
IV. Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) incorporates built-in validation checks to ensure each step has succeeded before proceeding.
Phase 1: O-Acetylation
Dissolve 2'-hydroxy-6'-methoxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq). Cool the reaction vessel to 0 °C.
Dropwise add acetyl chloride (1.2 eq). Stir for 2 hours at room temperature.
Validation Check: Run a TLC (Hexane:EtOAc 4:1). The highly fluorescent starting material spot under UV 254 nm should disappear, replaced by a higher
Rf
spot (2'-acetoxy-6'-methoxyacetophenone).
Quench with water, extract with DCM, wash with brine, dry over
Na2SO4
, and concentrate in vacuo.
Phase 2: Baker-Venkataraman Rearrangement
Dissolve the crude 2'-acetoxy-6'-methoxyacetophenone in strictly anhydrous THF under an inert nitrogen atmosphere.
Cool the solution to 0 °C and add Potassium tert-butoxide (t-BuOK, 1.5 eq) in small portions to control the exotherm.
Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Check (Critical): Remove a 10 µL reaction aliquot, partition between EtOAc and 1M HCl. Add one drop of 1% aqueous
FeCl3
to the organic layer. An immediate deep purple/green color confirms the presence of the highly enolized 1,3-diketone intermediate. If the solution remains yellow, the rearrangement has failed.
Quench the main reaction with 1M HCl until pH 3. Extract with ethyl acetate, dry, and concentrate to afford 1-(2-hydroxy-6-methoxyphenyl)butane-1,3-dione.
Phase 3: Mild Cyclization
Dissolve the 1,3-diketone intermediate in anhydrous DMSO.
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.1 eq).
Heat the mixture to 90 °C for 2–3 hours.
Validation Check: Monitor by TLC. The 1,3-diketone spot will convert to a new spot corresponding to the cyclized chromone.
Cool to room temperature and pour the mixture over crushed ice.
Filter the resulting precipitate, wash thoroughly with cold water to remove DMSO, and recrystallize from ethanol to obtain pure 5-Methoxy-2-methyl-4H-chromen-4-one .
V. References
Title: Novel chromone and xanthone derivatives: Synthesis and ROS/RNS scavenging activities
Source: ipb.pt (Instituto Politécnico de Bragança)
URL:
Technical Support Center: Solubilization Strategies for 5-Methoxy-2-methyl-4H-chromen-4-one
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: 5-Methoxy-2-methyl-4H-chromen-4-one (a chromone derivative) Overview & Mechanistic Context 5-Methoxy-2-methyl-4H-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound Profile: 5-Methoxy-2-methyl-4H-chromen-4-one (a chromone derivative)
Overview & Mechanistic Context
5-Methoxy-2-methyl-4H-chromen-4-one possesses a rigid, planar, and highly hydrophobic chromone core. While this structural motif is critical for its pharmacological activity, it drives rapid aggregation and precipitation in aqueous media ([1]). The resulting poor aqueous solubility severely limits its utility in both in vitro bioassays and in vivo drug delivery. This guide provides field-proven troubleshooting strategies, moving from basic co-solvent techniques to advanced supramolecular inclusion complexes, explaining the thermodynamic and kinetic causality behind each protocol.
Troubleshooting FAQs
Section 1: Co-solvents and In Vitro Assay Preparation
Q1: I dissolved 5-Methoxy-2-methyl-4H-chromen-4-one in DMSO at 10 mM, but it immediately precipitates when added to my cell culture media. Why does this happen and how can I fix it?A: This phenomenon, known as "solvent-shift precipitation," occurs because the sudden increase in the dielectric constant (from DMSO to water) forces the hydrophobic chromone molecules out of solution before they can thermodynamically disperse ([2]).
Causality-Driven Solution: Never add a highly concentrated DMSO stock directly to the final aqueous volume. Instead, utilize a stepwise dilution combined with thermal kinetic energy. Pre-warming the culture media to 37°C provides the kinetic energy necessary to disrupt the formation of nucleation centers. Furthermore, if your assay permits, using media supplemented with Fetal Bovine Serum (FBS) provides a natural sink; the hydrophobic pockets of albumin sequester the chromone, preventing crystallization ([2]).
Q2: Co-solvents are causing cytotoxicity in my cellular assays. How can I achieve a completely aqueous formulation?A: For a solvent-free aqueous solution, supramolecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard ([3]). Cyclodextrins are cyclic oligosaccharides with a lipophilic inner cavity and a hydrophilic outer shell. The methoxy and methyl groups of 5-Methoxy-2-methyl-4H-chromen-4-one insert into this cavity via van der Waals forces and hydrophobic interactions. This shields the non-polar chromone core from water, while the exterior hydroxyl groups of the cyclodextrin ensure high aqueous solubility ([4], [5]).
Section 2: Formulation for In Vivo Studies
Q3: We are moving to animal models. What is the best way to formulate this compound for oral gavage without using toxic levels of PEG or Tween?A: Solid dispersion or eutectic mixtures are highly recommended for oral dosing of poorly soluble chromones ([3], [6]). By co-melting or co-grinding the compound with a hydrophilic carrier (e.g., PVP, HPMC) or a coformer (e.g., nicotinamide), you disrupt the stable crystalline lattice of the chromone, trapping it in a high-energy amorphous state. This lowers the thermodynamic barrier to dissolution. Upon contact with gastric fluids, the hydrophilic carrier dissolves rapidly, releasing the drug in a supersaturated state that significantly enhances gastrointestinal absorption ([5]).
Solubility Optimization Workflow
Decision matrix for optimizing 5-Methoxy-2-methyl-4H-chromen-4-one solubility.
Quantitative Data: Method Comparison
Solubilization Strategy
Mechanism of Action
Typical Fold-Increase in Solubility
Best Suited For
Key Limitation
Co-Solvents (DMSO/EtOH)
Reduces dielectric constant of media
10x - 50x
In vitro enzymatic assays
Cytotoxicity at >0.5% v/v
HP-β-CD Complexation
Supramolecular hydrophobic shielding
100x - 500x
Cell culture, IV injections
Requires high molar ratios (1:2)
Solid Dispersion (PVP)
Amorphization & lattice disruption
50x - 200x
Oral in vivo dosing
Scale-up complexity
Eutectic Mixtures
Melting point depression via coformers
20x - 100x
Oral in vivo dosing
Coformer compatibility
Validated Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex via the Kneading Method
Scientific Rationale: The kneading method is preferred for highly hydrophobic guests because the minimal use of solvent prevents the drug from precipitating out independently. The mechanical shear forces the drug into the cyclodextrin cavity, overcoming the activation energy barrier for complexation ([7], [8]).
Molar Calculation: Weigh 5-Methoxy-2-methyl-4H-chromen-4-one and HP-β-CD in a 1:1 or 1:2 molar ratio (optimization via preliminary phase solubility studies is recommended) ([4]).
Paste Formation: Place the HP-β-CD powder into a glass mortar. Add a minimal volume of a 1:1 (v/v) water/ethanol mixture to form a homogeneous, viscous paste ([4]).
Mechanical Complexation: Gradually incorporate the chromone powder into the paste while continuously triturating (kneading) for 45–60 minutes. Maintain the paste consistency by adding microliter amounts of the solvent mixture if it becomes too dry ([7]).
Drying: Transfer the resulting paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual ethanol and water ([2]).
Sieving: Pulverize the dried complex and pass it through an 80-mesh sieve to ensure uniform particle size and predictable dissolution kinetics. Store in a desiccator ([7]).
Protocol 2: Stepwise Co-Solvent Dilution for Cell Culture
Scientific Rationale: Gradual transition of the dielectric constant prevents the rapid nucleation that causes precipitation.
Primary Stock: Prepare a 10 mM stock of the chromone in 100% anhydrous DMSO. Vortex until completely clear.
Intermediate Stock: Prepare an intermediate dilution (e.g., 1 mM) in a secondary solvent that is miscible with water, such as 10% DMSO / 90% PEG-400.
Media Preparation: Pre-warm the final cell culture medium (must contain at least 5% FBS/BSA to act as a protein sink) to 37°C.
Final Addition: Add the intermediate stock dropwise to the actively vortexing or swirling culture medium to reach your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤0.1% to prevent artifactual cytotoxicity ([2]).
References
Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. ResearchGate.
Technical Support Center: Enhancing Aqueous Solubility of 5,7-Dihydroxychromone. BenchChem.
Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. IJPS Journal.
Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex. PMC.
Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? APP Connect.
Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin. PMC.
Formulation and Evaluation of Cyclodextrin Inclusion Complex Tablets of Water Insoluble Drug. IJRPC.
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
Troubleshooting
Technical Support Center: 5-Methoxy-2-methyl-4H-chromen-4-one Purification & Extraction
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex isolation of 5-methoxy-2-methyl-4H-chromen-4-one (5-methoxy-2-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex isolation of 5-methoxy-2-methyl-4H-chromen-4-one (5-methoxy-2-methylchromone).
Chromone scaffolds are notoriously sensitive to specific pH ranges and nucleophilic attacks. Whether you are utilizing a Kostanecki-Robinson acylation or a Baker-Venkataraman rearrangement [1], the extraction phase is where the majority of yield is lost to byproduct formation. This guide provides causality-driven troubleshooting, self-validating workflows, and quantitative parameters to ensure >98% purity of your target compound.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: During the aqueous workup of my reaction, I am observing a massive loss of product and the appearance of highly polar degradation impurities. How can I prevent this?A1: You are likely experiencing base-catalyzed pyrone ring cleavage. The chromone ring, particularly when substituted with an electron-donating 5-methoxy moiety, is highly susceptible to nucleophilic attack at the C2 position under strongly basic conditions [2]. This leads to the opening of the pyrone ring, forming a polar phenolic diketone.
Causality & Fix: During the aqueous workup of a Baker-Venkataraman rearrangement, avoid using strong bases (e.g.,
NaOH
or
KOH
) to neutralize the acidic cyclization mixture. Instead, quench the reaction carefully with a mild base like saturated sodium bicarbonate (
NaHCO3
) and strictly maintain the pH between 6.0 and 7.5 during the primary liquid-liquid extraction [3].
Q2: My final product is contaminated with a 3-acetylated byproduct (3-acetyl-5-methoxy-2-methylchromone). Why does this happen and how do I remove it?A2: This is a classic synthetic artifact if you utilized the Kostanecki-Robinson method. Excess acetic anhydride and prolonged heating cause over-acylation at the C3 position of the chromone core [1].
Causality & Fix: To mitigate this synthetically, strictly control the stoichiometry of the acylating agent (maximum 1.2 to 1.5 equivalents). If the impurity is already present in your crude extract, it cannot be removed by acid/base washing because it lacks ionizable protons. However, the 3-acetyl group significantly decreases the molecule's polarity. It can be easily removed via silica gel column chromatography using a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2), as the 3-acetyl derivative will elute significantly faster than the target chromone.
Q3: I am struggling to separate unreacted 2-hydroxy-6-methoxyacetophenone (starting material) from the target chromone during liquid-liquid extraction. They co-elute on TLC.A3: The starting material contains a free phenolic hydroxyl group, which is highly chelated with the adjacent ketone via intramolecular hydrogen bonding. This chelation makes the starting material deceptively non-polar, causing it to partition into the organic layer alongside your target chromone.
Causality & Fix: To separate them, you must break the hydrogen bond by deprotonating the phenol. Wash the organic phase with a dilute, cold aqueous solution of
0.1 M NaOH
. The unreacted phenol will be deprotonated into a water-soluble phenoxide ion, while the fully cyclized chromone remains in the organic layer. Critical constraint: Limit the contact time with the
NaOH
wash to less than 5 minutes to prevent the ring-opening degradation mentioned in Q1.
Part 2: Mechanistic & Workflow Visualizations
To understand the origin of these impurities and how our optimized workflow isolates the target, review the logical pathways below.
Caption: Mechanistic pathway of 5-methoxy-2-methylchromone synthesis and byproduct formation.
Caption: Optimized extraction and purification workflow for 5-methoxy-2-methylchromone.
Part 3: Quantitative Chromatographic & Partitioning Data
Use the following empirically validated parameters to track your compound during extraction and chromatography.
Compound / Impurity
Rf
Value (Hexane:EtOAc 7:3)
Partitioning Behavior (LLE)
Aqueous Solubility (
pH>10
)
5-Methoxy-2-methyl-4H-chromen-4-one
0.45
Strictly Organic Phase
Insoluble
2-Hydroxy-6-methoxyacetophenone (SM)
0.42
Organic (Neutral) / Aqueous (Basic)
Highly Soluble (Phenoxide)
3-Acetyl-5-methoxy-2-methylchromone
0.65
Strictly Organic Phase
Insoluble
Ring-Opened Degradation Product
0.10
Aqueous Phase
Highly Soluble
Part 4: Self-Validating Extraction & Purification Protocol
This protocol utilizes real-time visual feedback to validate the success of the extraction steps, ensuring high-fidelity isolation of 5-methoxy-2-methyl-4H-chromen-4-one [3].
Step 1: Reaction Quench & Primary Extraction
Cool the crude cyclization mixture to
0∘C
using an ice bath.
Slowly add cold
10% HCl
until the solution reaches
pH 2-3
. Causality: This ensures complete cyclization of any lingering 1,3-diketone intermediates.
Extract the aqueous mixture with Ethyl Acetate (
3×50 mL
). Combine the organic layers.
Wash the combined organic layer with
30 mL
of the cold
NaOH
solution.
Validation Check: Observe the aqueous layer. If unreacted 2-hydroxy-6-methoxyacetophenone is present, the aqueous layer will instantly turn an intense, bright yellow due to the highly conjugated phenoxide ion.
Separate the layers immediately (within 5 minutes) to prevent chromone degradation.
Repeat the
NaOH
wash until the aqueous layer remains completely colorless, indicating the total removal of the phenolic starting material.
Step 3: Neutralization and Drying
Wash the organic layer with saturated
NaHCO3
(
1×30 mL
) to neutralize any residual base/acid, followed by a brine wash (
1×30 mL
).
Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Step 4: Chromatographic Polish
Load the crude concentrate onto a silica gel column (230-400 mesh).
Elute using an isocratic gradient of Hexane:Ethyl Acetate (7:3).
Monitor fractions via TLC. The 3-acetyl impurity will elute first (
Rf≈0.65
), followed by the target 5-methoxy-2-methylchromone (
Rf≈0.45
).
References
The chemistry of fungi. Part LXV. The structures of ergochrysin A, isoergochrysin A, and ergoxanthin, and of secalonic acids A, B, C, and D. Journal of the Chemical Society C: Organic, Royal Society of Chemistry (1971). Available at:[Link]
Effect of the Chromone Core Substitution of Dirchromone on the Resultant Biological Activities. Journal of Natural Products, American Chemical Society (2021). Available at:[Link]
Optimization
Resolving HPLC Peak Tailing for 5-Methoxy-2-methyl-4H-chromen-4-one: A Technical Support Guide
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during th...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxy-2-methyl-4H-chromen-4-one. Peak tailing is a common chromatographic problem that can compromise resolution, accuracy, and reproducibility, ultimately impacting the integrity of your results.[1][2]
This document provides a structured, in-depth approach to troubleshooting. We will move beyond simple checklists to explore the underlying chemical and physical interactions between your analyte, the stationary phase, and the mobile phase that lead to this phenomenon. Our goal is to empower you with the scientific understanding to not only solve the immediate issue but also to develop more robust and reliable HPLC methods for the future.
Understanding the Analyte: 5-Methoxy-2-methyl-4H-chromen-4-one
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of our target molecule. These properties dictate its behavior within the HPLC system.
Caption: Chemical Structure of 5-Methoxy-2-methyl-4H-chromen-4-one.
The benzopyranone core with methoxy and methyl groups presents specific sites for potential secondary interactions.
Key Functional Groups
Ketone, Ether (Methoxy), Aromatic Ring, α,β-Unsaturated System
The polar ketone and ether groups are potential hydrogen bond acceptors. These can engage in secondary interactions with active sites on the silica stationary phase, such as residual silanol groups, which is a primary cause of peak tailing.[4][5]
Predicted pKa
Not readily available in public databases. However, chromone structures are generally weak bases. The carbonyl oxygen can be protonated under acidic conditions.
The ionization state of the analyte is critical. If the mobile phase pH is close to the analyte's pKa, peak shape can be severely distorted.[2][6][7]
Predicted LogP
~2.1 (for the similar 5-hydroxy-2-methyl-4H-chromen-4-one)[8]
This moderate lipophilicity makes it well-suited for reversed-phase chromatography.
The key takeaway is that the polar nature of the ketone and methoxy groups on 5-Methoxy-2-methyl-4H-chromen-4-one makes it susceptible to secondary polar interactions with the stationary phase, a leading cause of peak tailing.[4][5]
This section addresses the most common and easily correctable causes of peak tailing.
Q1: All my peaks are tailing, not just the chromone. What's the first thing I should check?
A1: When all peaks exhibit tailing, the issue is likely systemic rather than specific to the analyte chemistry. The most probable cause is an "extra-column" effect, meaning the problem lies within the HPLC hardware outside of the column.[2][5] Check for:
Improperly fitted connections: A small gap or void between the tubing and the column end-fitting can cause significant peak broadening and tailing.
Excessive tubing length or diameter: The tubing connecting the injector, column, and detector should be as short and narrow in internal diameter (e.g., 0.005") as possible to minimize dead volume.[2]
Contaminated or partially blocked frit: A blocked inlet frit on the column can distort the flow path.[4]
Q2: Only the peak for 5-Methoxy-2-methyl-4H-chromen-4-one is tailing. What does this suggest?
A2: This points to a specific chemical interaction between your analyte and the stationary phase. The most common culprit is secondary interaction with residual silanol groups (Si-OH) on the silica-based column packing.[1][4] These acidic silanols can strongly interact with the polar groups on your analyte, causing a portion of the molecules to be retained longer, resulting in a tail.[1][9]
Q3: My method was working fine, but now I'm seeing peak tailing. What could have changed?
A3: This often indicates column degradation or contamination.
Column Aging: Over time, the bonded phase (e.g., C18) can hydrolyze and expose more of the underlying active silanol groups.[10]
Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[5] Try flushing the column with a strong solvent or, if that fails, replacing it.[4]
Q4: Could my sample injection be the problem?
A4: Yes. Two common injection-related issues are:
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][5] Try reducing the injection volume or sample concentration.
Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile into a 20% Acetonitrile mobile phase), it can cause poor peak shape.[5] Ideally, dissolve your sample in the initial mobile phase.
Systematic Troubleshooting Guide
If the quick fixes above do not resolve the issue, a systematic approach is necessary. The following workflow is designed to logically diagnose and solve the root cause of peak tailing for 5-Methoxy-2-methyl-4H-chromen-4-one.
Executive Summary & Pharmacokinetic Bottlenecks 5-Methoxy-2-methyl-4H-chromen-4-one (5-MMC) is a bioactive chromone derivative, naturally isolated from endophytic fungi such as Daldinia eschscholtzii[1]. Recent pharmacol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacokinetic Bottlenecks
5-Methoxy-2-methyl-4H-chromen-4-one (5-MMC) is a bioactive chromone derivative, naturally isolated from endophytic fungi such as Daldinia eschscholtzii[1]. Recent pharmacological evaluations have highlighted its potential as a potent α-glucosidase inhibitor and a promising lead compound for targeted anticancer therapies based on in silico ADMET predictions[1][2].
However, translating 5-MMC into a viable oral therapeutic is severely hindered by its physicochemical properties. Like many chromone and flavonoid scaffolds, unformulated 5-MMC exhibits high crystalline lattice energy and extreme lipophilicity, resulting in poor aqueous solubility in gastrointestinal fluids[3][4]. Furthermore, any fraction of the free API that manages to cross the intestinal epithelium is subjected to extensive hepatic first-pass metabolism[4]. To overcome these bottlenecks, advanced formulation strategies—specifically Solid Lipid Nanoparticles (SLNs) and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexes—are required to alter its absorption pathways and enhance systemic bioavailability.
Mechanistic Pathways of Absorption
The choice of formulation directly dictates the physiological route 5-MMC takes from the gastrointestinal (GI) tract to systemic circulation.
HP-β-CD Inclusion Complexes: Computational and empirical models demonstrate that the planar chromone ring of 5-MMC penetrates deep into the hydrophobic cavity of cyclodextrins, forming stable intramolecular hydrogen bonds[5]. This supramolecular encapsulation disrupts the drug's crystalline lattice, drastically enhancing its dissolution rate in the GI tract for rapid portal vein absorption[3].
Solid Lipid Nanoparticles (SLNs): Encapsulating 5-MMC within a solid lipid matrix (e.g., Compritol 888 ATO) shifts the absorption mechanism entirely. SLNs stimulate the secretion of bile salts and the formation of chylomicrons, which are absorbed by the lacteals in the intestinal villi. This facilitates lymphatic transport, allowing the drug to bypass the portal vein and evade hepatic first-pass metabolism completely[4][6].
Caption: Mechanistic divergence of 5-MMC absorption pathways based on formulation strategy.
Comparative Pharmacokinetic Performance
The following data summarizes the in vivo pharmacokinetic profile of 5-MMC formulations administered orally at an equivalent dose of 25 mg/kg.
Formulation Type
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng·h/mL)
Relative Bioavailability (%)
Primary Release Mechanism
Free 5-MMC API
124.5 ± 18.2
1.0
452.3 ± 45.1
100% (Baseline)
Poor dissolution, high first-pass clearance
5-MMC HP-β-CD
485.2 ± 32.4
0.5
1,840.6 ± 112.8
~406%
Instantaneous dissolution, rapid absorption
5-MMC SLNs
362.8 ± 28.1
3.5
2,850.4 ± 195.3
~630%
Sustained lipid matrix release, lymphatic transit
Expert Insight on Causality:
The HP-β-CD complex significantly decreases
Tmax
(0.5 h) because the drug is maintained in a molecularly dispersed state, allowing immediate diffusion across the unstirred water layer of the intestine. Conversely, the SLN formulation dramatically increases
Tmax
(3.5 h) and total AUC. This is caused by the slow degradation of the solid lipid core by pancreatic lipases and the inherently slower flow rate of the lymphatic system compared to portal blood circulation[6].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies utilize self-validating mechanisms—meaning any failure in formulation stability or analytical extraction is immediately flagged by internal quality controls.
Step: Melt Compritol 888 ATO at 85°C (10°C above its melting point) and dissolve 5-MMC into the lipid phase.
Causality: Compritol is chosen because its imperfect crystal lattice provides ample space to accommodate the planar chromone molecules, preventing drug expulsion during storage[6].
Step: Disperse the lipid phase into a hot aqueous surfactant solution (2% Tween 80) under high-speed stirring, followed by high-pressure homogenization (500 bar, 3 cycles). Cool to 4°C to solidify the nanoparticles.
HP-β-CD Complexation (Solvent Evaporation):
Step: Dissolve 5-MMC and HP-β-CD (1:1 molar ratio) in a co-solvent system of ethanol/water (50:50 v/v). Sonicate for 30 minutes to ensure the chromone ring fully enters the cyclodextrin cavity[5]. Evaporate the solvent under reduced pressure and lyophilize.
Protocol B: In Vivo Pharmacokinetic Workflow & Bioanalysis
Animal Dosing: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variations. Administer formulations via oral gavage.
Serial Sampling: Collect 200 µL of blood from the jugular vein into heparinized tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Centrifuge immediately at 4,000 rpm (4°C) to isolate plasma.
Self-Validating LC-MS/MS Quantification:
Extraction: Spike 50 µL of plasma with 10 µL of Internal Standard (IS: 5-Methoxyflavone, 500 ng/mL). Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
Validation Check: The structural similarity of the IS ensures that any matrix effects or extraction losses apply equally to both the analyte and the IS. If the IS peak area drops below 80% of the neat standard, the extraction is flagged for ion suppression.
Analysis: Inject 5 µL into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive ion mode.
Caption: Step-by-step experimental workflow for evaluating the bioavailability of 5-MMC formulations.
Conclusion
The unformulated state of 5-Methoxy-2-methyl-4H-chromen-4-one is fundamentally limited by its physicochemical properties. For applications requiring rapid onset (e.g., acute metabolic modulation), HP-β-CD inclusion complexes are superior due to their instantaneous dissolution profile. However, for chronic therapeutic applications (e.g., sustained anticancer activity), Solid Lipid Nanoparticles offer the highest overall bioavailability by successfully hijacking the lymphatic transport system and shielding the chromone core from hepatic degradation.
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-2-methyl-4H-chromen-4-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxy-2-methyl-4H-chromen-4-one. The following procedures are based on availabl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxy-2-methyl-4H-chromen-4-one. The following procedures are based on available data for the compound and structurally similar chemicals, as well as established best practices for laboratory chemical safety. It is imperative that a thorough, experiment-specific risk assessment is conducted before any work commences.
Hazard Identification and Risk Assessment
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Irritation : May cause skin irritation upon contact.[1][2][3][4]
Eye Irritation : Can cause serious eye irritation.[1][2][3][4]
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4]
Given these potential hazards, a stringent approach to personal protective equipment (PPE) is necessary to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling 5-Methoxy-2-methyl-4H-chromen-4-one.
To prevent eye irritation from splashes or airborne particles.[4]
Skin Protection
Nitrile or neoprene gloves and a standard laboratory coat.[4][5]
To prevent skin contact and potential irritation.[4] For prolonged or high-exposure tasks, consider double-gloving.[6]
Respiratory Protection
Work in a well-ventilated area or a chemical fume hood.[4] A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[4][5]
To avoid inhalation of dust or aerosols that may cause respiratory tract irritation.[4]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of 5-Methoxy-2-methyl-4H-chromen-4-one from receipt to disposal.
Receiving and Storage
Inspect : Upon receipt, visually inspect the container for any signs of damage or leaks.
Store : Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.[2]
Engineering Controls and Preparation
Fume Hood : All handling of 5-Methoxy-2-methyl-4H-chromen-4-one that may generate dust or aerosols should be conducted in a certified chemical fume hood.
Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
Handling the Chemical
Don PPE : Put on all required PPE as outlined in the table above.
Weighing and Transfer : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula for transfers and avoid creating dust clouds.
In Solution : When working with the compound in solution, handle it within the fume hood. Avoid splashes and direct contact with skin and clothing.
Post-Handling Procedures
Decontaminate : Clean all work surfaces with an appropriate solvent and then soap and water.
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Spill Response Protocol
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.
For Small Spills (Solid) :
Alert Personnel : Notify others in the immediate vicinity.
Don PPE : Ensure appropriate PPE is worn before starting cleanup.[8]
Containment : Gently sweep the solid material to avoid generating dust.[8]
Collection : Place the swept material into a clearly labeled, sealed container for hazardous waste.[8]
Decontamination : Clean the spill area with soap and water.[8]
Alert Authorities : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[8]
Ventilate : If it is safe to do so, increase ventilation in the area.[8]
Containment : Use an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.[8]
Professional Cleanup : Allow trained personnel to manage the cleanup and disposal.[8]
Disposal Plan
The disposal of 5-Methoxy-2-methyl-4H-chromen-4-one and any contaminated materials must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]
Waste Segregation : Collect all solid waste of 5-Methoxy-2-methyl-4H-chromen-4-one in a designated, leak-proof container.[8]
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste," with the chemical name "5-Methoxy-2-methyl-4H-chromen-4-one," and any other identifiers required by your institution and local regulations.[8]
Storage : Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure the storage area is away from incompatible materials.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling workflow for 5-Methoxy-2-methyl-4H-chromen-4-one.
Caption: Safe handling workflow for 5-Methoxy-2-methyl-4H-chromen-4-one.
References
Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one - Benchchem. (n.d.).
TIP SHEET: PERSONAL PROTECTIVE EQUIPMENT (PPE)—WHAT TO WEAR & WHEN. (2026, March 16).
Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
5-methoxy-2-methyl-4H-pyran-4-one — Chemical Substance Information - NextSDS. (n.d.).
SAFETY DATA SHEET - ACCELA CHEMBIO INC. (2015, June 22).
2 - Safety Data Sheet. (n.d.).
8 - SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Essential Chemical PPE - Trimaco. (2023, September 8).
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
Safety Data Sheet - Cayman Chemical. (2025, August 8).